molecular formula C12H12BrN3O4 B13919612 tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate

Cat. No.: B13919612
M. Wt: 342.15 g/mol
InChI Key: VFXKXMYHKAZXDZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 3-position, and a nitro group at the 6-position on the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a suitable indazole precursor followed by bromination and esterification. The nitration can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position. Bromination is often carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Finally, the esterification step involves the reaction of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd/C).

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

Scientific Research Applications

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and bromine groups can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 3-bromo-6-nitro-1H-indazole-1-carboxylate is unique due to the specific combination of functional groups on the indazole ring. The presence of both a bromine atom and a nitro group provides distinct reactivity and potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H12BrN3O4

Molecular Weight

342.15 g/mol

IUPAC Name

tert-butyl 3-bromo-6-nitroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrN3O4/c1-12(2,3)20-11(17)15-9-6-7(16(18)19)4-5-8(9)10(13)14-15/h4-6H,1-3H3

InChI Key

VFXKXMYHKAZXDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br

Origin of Product

United States

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